
(1-Bromoethenyl)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Bromoethenyl)cyclopentane is an organic compound with the molecular formula C7H11Br It is a derivative of cyclopentane, where a bromoethenyl group is attached to the cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromoethenyl)cyclopentane typically involves the bromination of cyclopentene followed by a series of reactions to introduce the ethenyl group. One common method includes the reaction of cyclopentene with bromine to form bromocyclopentane, which is then subjected to further reactions to introduce the ethenyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by purification steps to ensure the desired product’s purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Bromoethenyl)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Addition: Electrophiles like hydrogen halides or halogens are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield cyclopentyl derivatives, while addition reactions can produce halogenated cyclopentanes .
Applications De Recherche Scientifique
(1-Bromoethenyl)cyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-Bromoethenyl)cyclopentane involves its interaction with specific molecular targets. The bromine atom and the ethenyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromocyclopentane: A simpler derivative of cyclopentane with a bromine atom attached.
Cyclopentene: An unsaturated hydrocarbon with a double bond in the cyclopentane ring.
Cyclopentane: The parent hydrocarbon without any substituents.
Uniqueness
Its structure allows for diverse chemical transformations, making it valuable in various research fields .
Propriétés
Formule moléculaire |
C7H11Br |
|---|---|
Poids moléculaire |
175.07 g/mol |
Nom IUPAC |
1-bromoethenylcyclopentane |
InChI |
InChI=1S/C7H11Br/c1-6(8)7-4-2-3-5-7/h7H,1-5H2 |
Clé InChI |
IGQYVIIRKUHEJF-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1CCCC1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Methylamino)oxy]sulfonic acid](/img/structure/B15314268.png)
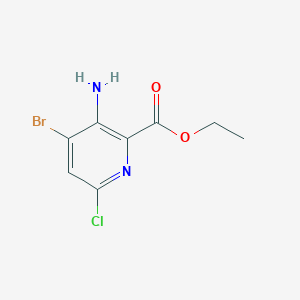
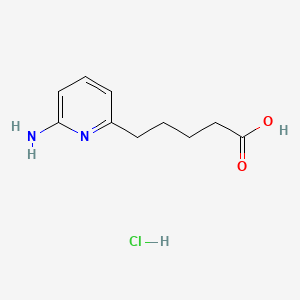
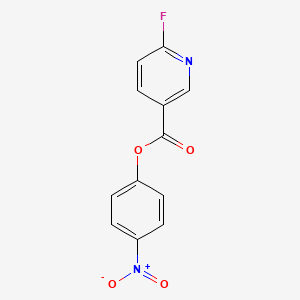

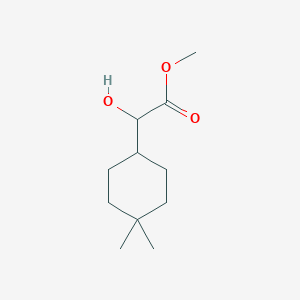
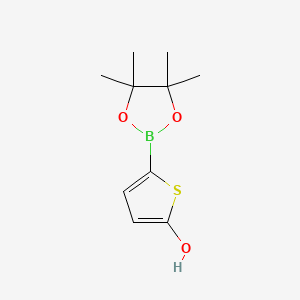
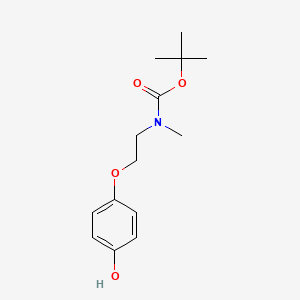
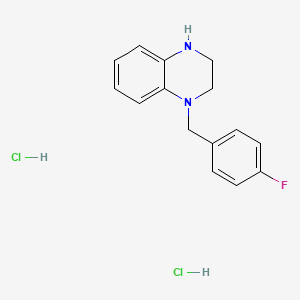
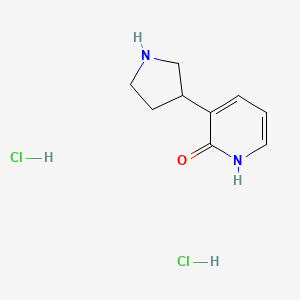
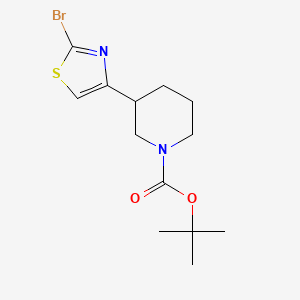
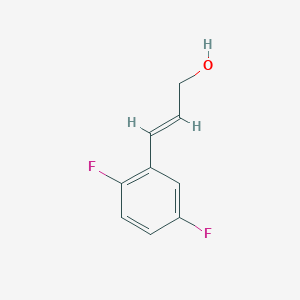
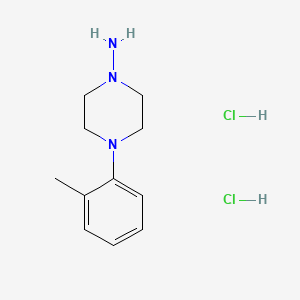
![tert-butylN-[(3H-diazirin-3-yl)methyl]-N-(prop-2-yn-1-yl)carbamate](/img/structure/B15314338.png)
